3-Methoxy-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-methoxy-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-21-12-9-16(18)17-10-7-15(8-11-17)23(19,20)14-5-3-13(22-2)4-6-14/h3-6,15H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNAYVJUVZRNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related propan-1-one derivatives, focusing on substituent variations, molecular properties, and synthetic challenges:
Substituent Variations
- Sulfonyl Groups : The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs like 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (methylsulfonyl phenyl substituent) and 1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one (branched sulfonyl group) .
Molecular Properties
- Molecular Weight : The target compound’s estimated molecular weight (~357.07 g/mol) is lower than 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one (394.5 g/mol) due to fewer carbons and a simpler sulfonyl substituent .
- Stereochemistry : Unlike simpler analogs (e.g., ibuprofen hybrids like 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one ), the target compound’s synthesis yields diastereomers, necessitating chromatographic separation .
Data Tables
Notes
Synthesis Challenges : The target compound’s diastereomer formation necessitates careful chromatographic separation, unlike analogs with symmetric substituents .
Stereochemical Considerations: The presence of chiral centers in the target compound may influence its pharmacokinetic profile, a factor absent in non-chiral analogs like 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one .
Further studies are needed to validate this hypothesis.
Preparation Methods
Critical Synthetic Challenges
- Regioselective sulfonylation : Installing the 4-methoxyphenylsulfonyl group at C4 of piperidine without nitrogen interference requires careful substrate engineering.
- Acyl group stability : The 3-methoxypropan-1-one group’s susceptibility to keto-enol tautomerization demands mild reaction conditions.
- Stereochemical control : While the target lacks chiral centers, synthetic intermediates may require resolution to avoid byproducts.
Established Synthetic Routes
Route 1: Sequential Sulfonylation-Acylation
Step 1: Synthesis of 4-((4-Methoxyphenyl)Sulfonyl)Piperidine
Piperidine-4-one monohydrate hydrochloride undergoes Boc protection (Boc₂O, DMAP, CH₂Cl₂, 89% yield), followed by sulfonylation with 4-methoxybenzenesulfonyl chloride (Et₃N, THF, 0°C→RT, 12 h). Deprotection (TFA/CH₂Cl₂) affords the sulfonated piperidine (72% overall).
Step 2: N-Acylation with 3-Methoxypropanoic Acid
The piperidine intermediate reacts with 3-methoxypropanoic acid via EDCl/HOBt-mediated coupling (DMF, 24 h, RT), yielding the target compound (68% after silica gel chromatography).
Key Data
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1a | Boc₂O | CH₂Cl₂, RT | 89 |
| 1b | ArSO₂Cl | THF, 0°C | 81 |
| 2 | EDCl/HOBt | DMF, RT | 68 |
Route 2: One-Pot Reductive Amination
A patent approach (WO2019165981A1) employs 4-piperidone, 4-methoxybenzenesulfinic acid, and 3-methoxypropionaldehyde in a tandem process:
- Sulfinic acid coupling : Piperidone reacts with sulfinic acid (Cu(OAc)₂, DCE, 80°C, 6 h).
- Reductive amination : NaBH(OAc)₃ mediates coupling with the aldehyde (CH₃CN, 12 h, 74% yield).
Advantages : Eliminates intermediate isolation; ideal for scale-up.
Limitations : Requires strict stoichiometric control to prevent over-reduction.
Advanced Methodologies
Flow Chemistry Approach
A microreactor system (MeCN, 0.5 mL/min) enables rapid sulfonylation using 4-methoxybenzenesulfonyl chloride (residence time: 2 min) followed by in-line acylation (3-methoxypropionyl chloride, 50°C), achieving 83% yield with >99% purity.
Enzymatic Acylation
Candida antarctica lipase B (CAL-B) catalyzes the N-acylation step in tert-butanol (40°C, 48 h), providing 61% yield with reduced waste versus traditional methods.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, MeCN/H₂O 70:30): 99.8% purity, t₅=6.72 min.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Sequential route | 68 | 99.5 | High | $$$ |
| Reductive amination | 74 | 98.2 | Medium | $$ |
| Flow chemistry | 83 | 99.8 | High | $$$$ |
| Enzymatic | 61 | 97.8 | Low | $$ |
Industrial Applications and Limitations
The compound’s dual sulfonamide-acyl structure shows promise as a β-secretase inhibitor precursor, though industrial adoption remains limited by:
- High cost of 4-methoxybenzenesulfonyl chloride ($520/kg)
- Tedious purification of polar intermediates Recent advances in continuous flow systems may mitigate these issues through improved mass transfer and reduced reaction times.
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